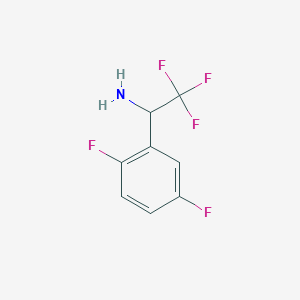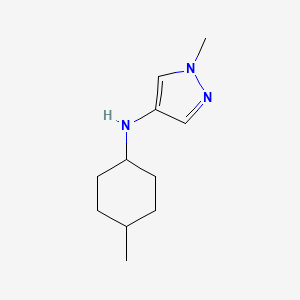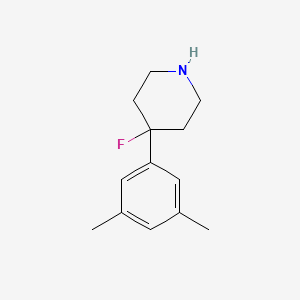
4-(3,5-Dimethylphenyl)-4-fluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)-4-fluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 3,5-dimethylphenyl group and a fluorine atom attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylmagnesium bromide with 4-fluoropiperidine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as tetrahydrofuran (THF), and is carried out at low temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-4-fluoropiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use as a pharmacological agent. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules
Biological Studies: Researchers use the compound to study its effects on biological systems, including its interaction with proteins and cellular pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-4-fluoropiperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylphenyl)-4-chloropiperidine: Similar structure with a chlorine atom instead of fluorine.
4-(3,5-Dimethylphenyl)-4-bromopiperidine: Similar structure with a bromine atom instead of fluorine.
4-(3,5-Dimethylphenyl)-4-methylpiperidine: Similar structure with a methyl group instead of fluorine.
Uniqueness
4-(3,5-Dimethylphenyl)-4-fluoropiperidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
4-(3,5-dimethylphenyl)-4-fluoropiperidine |
InChI |
InChI=1S/C13H18FN/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13/h7-9,15H,3-6H2,1-2H3 |
InChI Key |
VBJRLFAYJDUCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCNCC2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


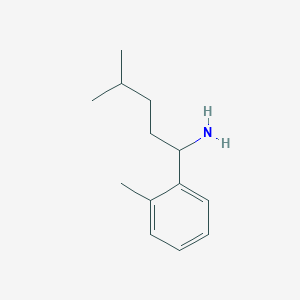
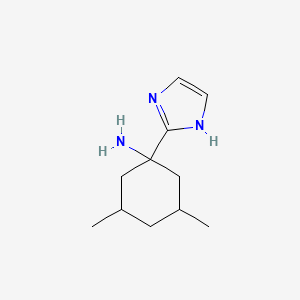

![2-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)phenol](/img/structure/B13242327.png)
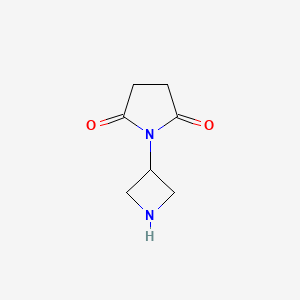
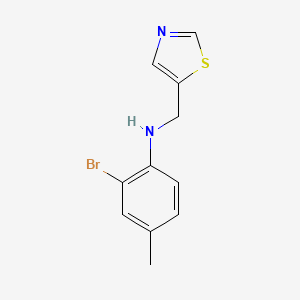
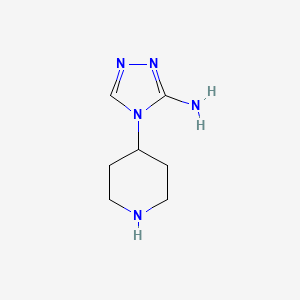
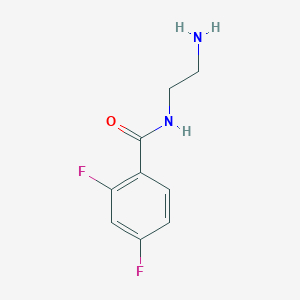
![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)

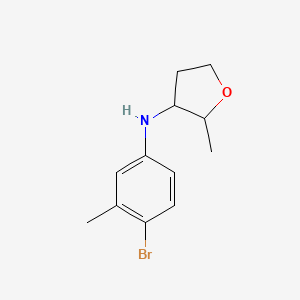
![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13242371.png)
